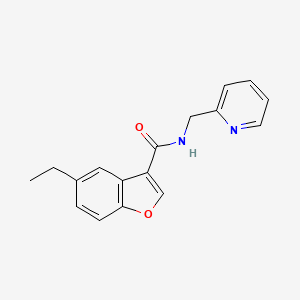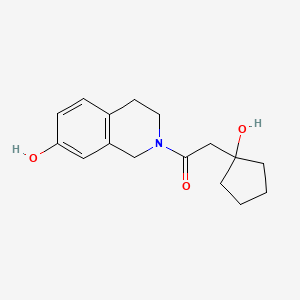
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide, also known as PNU-282987, is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. It is a synthetic compound that has been developed for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide acts as a selective agonist for α7 nAChRs, which are widely distributed in the central nervous system (CNS). It binds to the receptor and induces its activation, leading to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This activation has been shown to improve cognitive function and reduce inflammation in the CNS.
Biochemical and Physiological Effects:
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It enhances synaptic plasticity, which is important for learning and memory. It also reduces the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various neurological disorders. Moreover, it has been found to have antioxidant properties, which can protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide has several advantages for lab experiments. It is a selective agonist for α7 nAChRs, which makes it useful for studying the role of this receptor in various neurological disorders. It has also been shown to be stable and soluble in water, which makes it easy to handle in lab experiments. However, it has some limitations, such as its relatively short half-life and the need for high concentrations to induce its effects.
Orientations Futures
There are several future directions for the research on 5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to study its effects on the gut-brain axis, which has been implicated in various neurological disorders. Moreover, further studies are needed to elucidate the molecular mechanisms underlying its effects and to develop more potent and selective agonists for α7 nAChRs.
Conclusion:
In conclusion, 5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide is a synthetic compound that has been developed for its potential therapeutic applications in various neurological disorders. It acts as a selective agonist for α7 nAChRs and has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection. Although it has some limitations, it has several advantages for lab experiments and has promising future directions for research.
Méthodes De Synthèse
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide is synthesized through a multi-step process that involves the reaction of 2-pyridinemethanol with 5-ethyl-2-nitrobenzoic acid, followed by reduction of the nitro group to an amino group, and subsequent coupling with 2-(dimethylamino) ethyl chloride hydrochloride. The final product is obtained after purification through crystallization and recrystallization.
Applications De Recherche Scientifique
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection. Moreover, it has been found to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-12-6-7-16-14(9-12)15(11-21-16)17(20)19-10-13-5-3-4-8-18-13/h3-9,11H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAMOXUGNRPFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-7-fluoro-6-methoxyquinazolin-4-amine](/img/structure/B6623794.png)
![(2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6623799.png)

![5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623808.png)
![5-chloro-4-N-[(6-methoxypyridin-2-yl)methyl]-4-N-methylpyrimidine-4,6-diamine](/img/structure/B6623826.png)
![5-Chloro-6-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623832.png)
![7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline](/img/structure/B6623838.png)
![4-[6-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623842.png)
![N-[(6-methoxypyridin-2-yl)methyl]-N,2-dimethylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6623845.png)

![1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one](/img/structure/B6623855.png)
![N-[2-(2-fluoro-4-methoxyphenyl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623863.png)
![4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B6623865.png)
